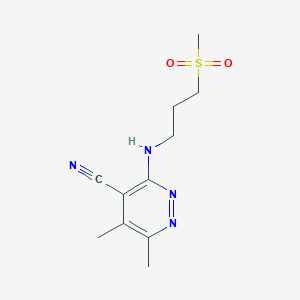![molecular formula C16H22N4 B7588513 N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine, also known as EAI045, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. It belongs to the class of quinazoline-based compounds and has been extensively studied for its potential in cancer therapy.
Mecanismo De Acción
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine works by binding to the EGFR kinase domain and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are responsible for the growth and survival of cancer cells. N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has been shown to be highly selective for mutant EGFR and does not affect the activity of wild-type EGFR.
Biochemical and Physiological Effects:
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has been shown to have a potent inhibitory effect on the growth of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine is its high selectivity for mutant EGFR, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine. One of the directions is to develop more potent and selective inhibitors of mutant EGFR. Another direction is to investigate the potential of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine in combination therapy with other anticancer drugs. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine in vivo.
Métodos De Síntesis
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 4-chloroquinazoline with 1-ethylpiperidine in the presence of a base to form the intermediate product, which is then further reacted with methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of cancer cells in various types of cancer, including lung cancer, breast cancer, and pancreatic cancer. N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine works by targeting the oncogenic EGFR (epidermal growth factor receptor) mutations that are responsible for the growth and spread of cancer cells.
Propiedades
IUPAC Name |
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-20-9-7-13(8-10-20)11-17-16-14-5-3-4-6-15(14)18-12-19-16/h3-6,12-13H,2,7-11H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINWRWXVSMGBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CNC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
![3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)






![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)
![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)